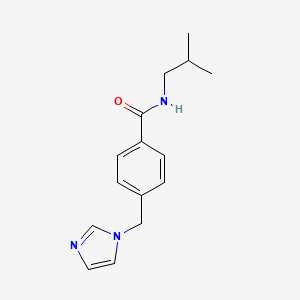![molecular formula C15H26N2O2 B6057896 1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE](/img/structure/B6057896.png)
1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE involves several steps. One common synthetic route includes the reaction of 2-methylpiperidine with a suitable acylating agent to form the intermediate 2-methylpiperidine-1-carbonyl chloride. This intermediate is then reacted with 4-piperidinone to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process .
Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . For example, they may inhibit the reuptake of neurotransmitters like serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action can result in various therapeutic effects, such as mood stabilization and pain relief .
Comparison with Similar Compounds
1-[4-(2-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE can be compared with other piperidine derivatives, such as:
- 2-chloro-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one
- 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one
- 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties .
Properties
IUPAC Name |
1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-14(18)16-10-7-13(8-11-16)15(19)17-9-5-4-6-12(17)2/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHYDTNETROQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6057817.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)


![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6057879.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)

![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)
![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![N-cyclopropyl-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6057920.png)

